molecular formula C15H14N2O5S2 B8065094 Ppc-NB

Ppc-NB

Cat. No.: B8065094
M. Wt: 366.4 g/mol
InChI Key: AFINOVIFQZMCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: PPC-NB is synthesized through a series of chemical reactions involving the coupling of specific reactants under controlled conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: In an industrial setting, this compound is produced in large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The process involves the use of high-purity reactants and solvents to ensure the consistency and quality of the final product. The compound is then purified through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: PPC-NB undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

PPC-NB has a wide range of applications in scientific research, including:

Mechanism of Action

PPC-NB exerts its effects through its role as a glutathione cleavable linker. In the context of antibody-drug conjugates, this compound links the cytotoxic drug to the antibody. Upon reaching the target cancer cell, the linker is cleaved by glutathione, a naturally occurring antioxidant in cells. This cleavage releases the cytotoxic drug, allowing it to exert its therapeutic effects on the cancer cell while minimizing damage to surrounding healthy cells .

Comparison with Similar Compounds

Uniqueness of PPC-NB: this compound is unique due to its specific role as a glutathione cleavable linker in antibody-drug conjugates. This property allows for targeted drug delivery, making it highly valuable in cancer therapy. Unlike other similar compounds, this compound’s ability to be cleaved by glutathione ensures that the cytotoxic drug is released specifically at the target site, enhancing the efficacy and safety of the treatment .

Properties

IUPAC Name

(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)propyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-11(23-24-14-4-2-3-9-16-14)10-21-15(18)22-13-7-5-12(6-8-13)17(19)20/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFINOVIFQZMCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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